molecular formula C19H28ClNO2 B4891905 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclohexane];hydrochloride

6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclohexane];hydrochloride

Cat. No.: B4891905
M. Wt: 337.9 g/mol
InChI Key: AVWAJILSHOSNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride is an organic compound known for its unique spiro structure. This compound is characterized by the presence of a spiro junction between an isoquinoline and a cyclohexane ring, with methoxy groups at the 6 and 7 positions of the isoquinoline ring. It is typically found as a white to pale cream crystalline powder and is soluble in organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride generally involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclohexane];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2.ClH/c1-4-8-16-15-12-18(22-3)17(21-2)11-14(15)13-19(20-16)9-6-5-7-10-19;/h4,11-12,16,20H,1,5-10,13H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWAJILSHOSNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NC3(CCCCC3)CC2=C1)CC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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